Decursin

Catalog No.
S525512
CAS No.
5928-25-6
M.F
C19H20O5
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decursin

CAS Number

5928-25-6

Product Name

Decursin

IUPAC Name

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] 3-methylbut-2-enoate

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1

InChI Key

CUKSFECWKQBVED-INIZCTEOSA-N

SMILES

C/C(C)=C\C(O[C@H](C(C)(C)O1)CC2=C1C=C(O3)C(C=CC3=O)=C2)=O

solubility

Soluble in DMSO

Synonyms

2-butenoic acid, 2-methyl-, (7S)-7,8-dihydro-8,8-dimethyl-2-oxo-2H,6H-benzo(1,2-b:5,4-b')dipyran-7-yl ester, (2Z)-, 2H,6H-benzo(1,2-b:5,4-b')dipyran-2-one, 7,8-dihydro-7-hydroxy-8,8-dimethyl-, (S)-, decursin, decursinol, decursinol angelate

Canonical SMILES

CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C

Isomeric SMILES

CC(=CC(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C

The exact mass of the compound Decursin is 328.1311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Decursin, a coumarin analog derived from the roots of the medicinal plant Angelica sinensis, has been identified as a potential anticancer agent. It has a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and especially anticancer activities . Decursin affects cell proliferation, apoptosis, autophagy, angiogenesis, and metastasis. It also indirectly affects the immune microenvironment .

Detailed Description of the Methods of Application or Experimental Procedures

Thorough Summary of the Results or Outcomes Obtained

Decursin has shown promising results in cancer research. It can exert synergistic antitumor effects when used in combination with a number of common clinical anticancer drugs, enhancing chemotherapy sensitivity and reversing drug resistance in cancer cells . This suggests that Decursin is a good drug combination. In addition, Decursin is also a promising lead compound, and compounds modifying its structure and formulation form also have good anticancer effects .

Specific Scientific Field

Neuroprotection

Comprehensive and Detailed Summary of the Application

Decursin, a coumarin analog derived from the roots of the medicinal plant Angelica sinensis, has been identified as a potential neuroprotective agent. It has a wide range of biological activities, including anti-inflammatory, antioxidant, and especially neuroprotective activities . Existing studies indicate that Decursin can protect neurons from damage caused by various factors, such as oxidative stress, inflammation, and excitotoxicity .

Detailed Description of the Methods of Application or Experimental Procedures

Thorough Summary of the Results or Outcomes Obtained

Decursin has shown promising results in neuroprotection research. It can protect neurons from damage and improve neurological functions in various experimental models of neurological disorders . This suggests that Decursin has the potential to be developed into a therapeutic agent for the treatment of neurological disorders .

Specific Scientific Field

Anti-inflammation

Comprehensive and Detailed Summary of the Application

Decursin, a coumarin analog derived from the roots of the medicinal plant Angelica sinensis, has been identified as a potential anti-inflammatory agent. It has a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and especially anticancer activities . Existing studies indicate that Decursin can inhibit the production of pro-inflammatory cytokines, reducing inflammation .

Detailed Description of the Methods of Application or Experimental Procedures

Thorough Summary of the Results or Outcomes Obtained

Decursin has shown promising results in anti-inflammation research. It can inhibit the production of pro-inflammatory cytokines, reducing inflammation . This suggests that Decursin has the potential to be developed into a therapeutic agent for the treatment of inflammatory disorders .

Decursin is a pyranocoumarin compound primarily extracted from the roots of Angelica gigas Nakai, a plant native to Korea. This compound is notable for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. The chemical structure of decursin contributes to its unique pharmacological effects, making it a subject of interest in both traditional medicine and modern therapeutic research. The roots of Angelica gigas contain significant concentrations of decursin, which has been utilized in various health-related applications, particularly in enhancing women's health and as a sedative and analgesic agent .

Decursin undergoes several chemical transformations, particularly in biological systems. Upon administration, it is metabolized into its isomer decursinol, which also exhibits biological activity. Studies have shown that decursin and decursinol can inhibit angiogenesis induced by vascular endothelial growth factor by blocking key signaling pathways, including the extracellular signal-regulated kinase and c-Jun N-terminal kinase pathways . These reactions are crucial for understanding how decursin exerts its effects at the cellular level.

The biological activities of decursin are extensive:

  • Anti-cancer Activity: Decursin has demonstrated efficacy against various cancer types by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis. It enhances the sensitivity of cancer cells to conventional chemotherapy agents .
  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties, which can be beneficial in treating chronic inflammatory conditions .
  • Neuroprotective Effects: Decursin has been shown to protect neuronal cells from damage induced by oxidative stress and excitotoxicity .
  • Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress .

Decursin can be synthesized through various methods:

  • Natural Extraction: The primary method involves extracting decursin from the roots of Angelica gigas using solvents like methanol or ethanol. This process typically includes maceration followed by solvent extraction and purification techniques such as column chromatography .
  • Biosynthetic Pathways: Research indicates that decursin can also be produced via biosynthetic routes within plants. Understanding these pathways may lead to more sustainable production methods .
  • Chemical Synthesis: Although less common, synthetic routes have been explored to create decursin analogs with enhanced bioactivity or modified properties .

Research has highlighted the interactions of decursin with various biological pathways:

  • Synergistic Effects with Chemotherapy: Decursin enhances the effects of traditional chemotherapy drugs, potentially overcoming drug resistance in cancer cells .
  • Immune Modulation: It influences immune responses in the tumor microenvironment, which may improve outcomes in cancer therapy .
  • Cell Signaling Pathways: Decursin affects multiple signaling pathways involved in cell growth, apoptosis, and angiogenesis, indicating its multifaceted role in biological systems .

Decursin shares structural similarities with other pyranocoumarins and coumarins. Here are some compounds for comparison:

CompoundSourceBiological ActivityUnique Features
DecursinolAngelica gigasAnti-cancer, neuroprotectiveIsomer of decursin
Decursinol AngelateAngelica gigasAnti-cancer, anti-inflammatoryEster derivative of decursinol
ImperatorinPastinaca sativaAnti-cancer, anti-inflammatoryKnown for phototoxicity
BergaptenAngelica archangelicaAntimicrobial, anti-inflammatoryPhototoxic properties
XanthotoxinPastinaca sativaAntimicrobialStrong phototoxic effects

Decursin's uniqueness lies in its specific combination of biological activities along with its relatively low toxicity compared to other similar compounds. Its ability to enhance the efficacy of existing cancer therapies further distinguishes it as a promising candidate for future research and application .

Decursin is a pyranocoumarin compound with the molecular formula C19H20O5 and a molecular weight of 328.4 grams per mole [1] [2] [3]. The compound exhibits distinctive physicochemical properties that define its behavior in biological systems and chemical environments.

The International Union of Pure and Applied Chemistry systematic name for decursin is (3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl 3-methylbut-2-enoate [1] [2]. The compound appears as a white to beige powder with a melting point ranging from 93 to 94 degrees Celsius [1] [4] [5]. The boiling point is reported at 469.4 plus or minus 45.0 degrees Celsius at 760 millimeters of mercury [1] [5].

Decursin demonstrates notable optical activity, with reported values of [α]/D +120 to +160 degrees Celsius equals 0.5 in chloroform [1]. Another study reported optical activity as [α]D 15: 172.9 degrees in chloroform [6]. This optical activity indicates that decursin exists as a chiral compound with specific stereochemical configuration.

The density of decursin is 1.24 grams per cubic centimeter [1] [5]. Regarding solubility characteristics, decursin is soluble in dimethyl sulfoxide at 5 milligrams per milliliter, resulting in a clear solution [1]. Additionally, decursin demonstrates solubility in dimethyl sulfoxide at 66 milligrams per milliliter, equivalent to 200.99 millimolar concentration [7].

Spectroscopic characterization reveals distinctive absorption patterns. Ultraviolet spectroscopy shows maximum absorption wavelengths at 220 and 328 nanometers in methanol [1] [6]. Infrared spectroscopy exhibits characteristic absorption bands at 2960 centimeters inverse (C-H stretch), 1725 centimeters inverse (C=O stretch), 1630, 1653, and 1495 centimeters inverse (aromatic ring), and 1390 and 1380 centimeters inverse ((CH3)2C=) [1] [6].

Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 328, with additional fragment ions at mass-to-charge ratios 228, 213, 83, and 55 [1] [6]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic signals including doublets at δ 6.20 and 7.57 for H-3 and H-4 protons, aromatic proton signals at δ 6.80 and 7.17, and germinal dimethyl signals at δ 1.35 and 1.37 [1].

The compound possesses zero hydrogen bond donors and five hydrogen bond acceptors [1]. The rotatable bond count is four, and the topological polar surface area measures 61.8 square angstroms [1]. The heavy atom count totals 24, with a formal charge of zero [1]. These molecular descriptors are critical for understanding decursin's pharmacokinetic behavior and membrane permeability characteristics.

Table 1: Physicochemical Properties of Decursin

ParameterProperty Value
Molecular FormulaC19H20O5 [1]
Molecular Weight328.4 g/mol [1]
Physical FormWhite to beige powder [1]
Melting Point93-94°C [1] [5]
Boiling Point469.4±45.0°C at 760 mmHg [1] [5]
Density1.24 g/cm³ [1] [5]
Optical Activity[α]/D +120 to +160°C = 0.5 in chloroform [1]
Solubility in DMSO5 mg/mL (clear) [1]
UV λmax (MeOH)220 and 328 nm [1]
Hydrogen Bond Donors0 [1]
Hydrogen Bond Acceptors5 [1]
Rotatable Bond Count4 [1]
Topological Polar Surface Area61.8 Ų [1]
Heavy Atom Count24 [1]

Biosynthetic Pathways

Decursin biosynthesis follows the phenylpropanoid pathway, which serves as a fundamental route for secondary metabolite production in plants [8]. The biosynthetic pathway begins with L-phenylalanine as the initial substrate and proceeds through a series of enzymatic transformations to yield the final pyranocoumarin product [1] [8].

The biosynthetic sequence initiates with the conversion of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase [1] [8]. This reaction represents the committed step that channels primary metabolites into secondary metabolite biosynthesis. Subsequently, trans-cinnamic acid undergoes para-hydroxylation to form para-coumaric acid through the action of cinnamate 4-hydroxylase [8].

The pathway continues with the formation of para-coumaroyl coenzyme A from para-coumaric acid, mediated by 4-coumarate coenzyme A ligase [8] [9]. This activated form enables further modifications in the biosynthetic sequence. The next crucial step involves the action of para-coumaroyl coenzyme A 2-prime-hydroxylase, which generates 2,4-dihydroxycinnamic acid [8]. This intermediate subsequently undergoes intramolecular lactonization to produce umbelliferone, a key precursor coumarin [1] [8].

Umbelliferone serves as the branching point for pyranocoumarin biosynthesis. The compound undergoes prenylation with isopentenyl pyrophosphate, catalyzed by umbelliferone 6-prenyl transferase, resulting in the formation of 7-demethylsuberosin [1] [8] [10]. This prenylation reaction introduces the isoprenoid side chain that characterizes pyranocoumarin structures.

The subsequent transformation involves oxidative ring closure of 7-demethylsuberosin to form decursinol. This reaction is mediated by cytochrome P450 enzymes acting on the isopentenyl side chain [1] [8]. The specific mechanism of this cyclization step remains incompletely understood, representing an area requiring further investigation [8].

The final step in decursin biosynthesis involves the esterification of decursinol with angelic acid (3-methyl-2-pentenoic acid) to yield decursin [1] [8]. This esterification reaction completes the biosynthetic pathway and generates the bioactive pyranocoumarin compound.

Experimental validation of this biosynthetic pathway has been conducted using stable isotope-labeled precursors in Angelica gigas root cultures [1]. Studies utilizing deuterium-labeled compounds, including L-phenylalanine-ring-d5 and trans-cinnamic acid-d7, confirmed the incorporation of these precursors into decursin through mass spectrometric analysis [1].

Alternative labeling studies have investigated the source of isoprenoid units in pyranocoumarin biosynthesis. Research using D-[1-13C] glucose as a precursor demonstrated distinct labeling patterns in isopentenyl pyrophosphate and dimethylallyl pyrophosphate, providing insights into whether the mevalonate or methyl-D-erythritol phosphate pathway supplies hemiterpenes for decursin biosynthesis [1].

Table 2: Decursin Biosynthetic Pathway Steps

StepSubstrateProductEnzyme
1L-phenylalaninetrans-cinnamic acidPhenylalanine ammonia-lyase [1] [8]
2trans-cinnamic acidpara-coumaric acidCinnamate 4-hydroxylase [8]
3para-coumaric acidpara-coumaroyl CoA4-coumarate CoA ligase [8]
4para-coumaroyl CoA2,4-dihydroxycinnamic acidpara-coumaroyl CoA 2'-hydroxylase [8]
52,4-dihydroxycinnamic acidUmbelliferoneLactonization [1] [8]
6Umbelliferone7-demethylsuberosinUmbelliferone 6-prenyl transferase [1] [8]
77-demethylsuberosinDecursinolCytochrome P450 [1] [8]
8DecursinolDecursinEsterification with angelic acid [1] [8]

Key Enzymes and Regulatory Mechanisms

The biosynthesis of decursin involves several key enzymes that catalyze specific transformations in the phenylpropanoid pathway. These enzymes are subject to complex regulatory mechanisms that control metabolite flux and final product accumulation [8] [11] [12].

Phenylalanine ammonia-lyase represents the primary regulatory enzyme in decursin biosynthesis [11] [12] [13]. This enzyme catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia, with the systematic enzyme classification number 4.3.1.24 [13]. Phenylalanine ammonia-lyase exhibits a molecular mass ranging from 270 to 330 kilodaltons and exists as multiple isoforms within plant species [13] [14].

The enzymatic activity of phenylalanine ammonia-lyase is dramatically induced in response to various environmental stimuli, including tissue wounding, pathogenic attack, light exposure, low temperatures, and hormonal treatments [13]. In Angelica gigas, phenylalanine ammonia-lyase expression correlates with decursin accumulation patterns, with highest activity observed in fine roots where pyranocoumarin production is most prolific [11] [12].

Cinnamate 4-hydroxylase serves as another critical regulatory point in the biosynthetic pathway [8] [11]. This cytochrome P450-dependent enzyme catalyzes the hydroxylation of trans-cinnamic acid at the para position, generating para-coumaric acid [8]. The enzyme exhibits tissue-specific expression patterns and responds to methyl jasmonate treatment, with maximum induction occurring 12 hours after treatment [11].

4-Coumarate coenzyme A ligase exists as multiple isoforms with distinct roles in phenylpropanoid metabolism [9] [15]. The enzyme catalyzes the formation of 4-coumaroyl coenzyme A from 4-coumaric acid, adenosine triphosphate, and coenzyme A, producing adenosine monophosphate, diphosphate, and the activated substrate [15]. Different isoforms exhibit varying substrate specificities and tissue expression patterns, contributing to metabolic flux regulation [9].

Umbelliferone 6-prenyl transferase catalyzes the crucial prenylation reaction that introduces the isoprenoid moiety characteristic of pyranocoumarins [10] [16]. This membrane-bound aromatic prenyltransferase transfers dimethylallyl diphosphate to umbelliferone at the 6-position, yielding 7-demethylsuberosin as the major product [10]. The enzyme exhibits strict substrate specificity for dimethylallyl diphosphate as the prenyl donor and shows plastid subcellular localization [10].

Cytochrome P450 enzymes play pivotal roles in both decursin biosynthesis and metabolism [1] [8] [17] [18]. During biosynthesis, cytochrome P450 mediates the oxidative ring closure of 7-demethylsuberosin to form decursinol [1] [8]. In metabolic processes, specific cytochrome P450 isoforms, particularly CYP2C19 and CYP3A4, catalyze the hydrolysis of decursin to decursinol [17] [18].

The regulatory mechanisms governing decursin biosynthesis involve transcriptional control of key enzymatic steps. Expression analysis demonstrates that phenylalanine ammonia-lyase and cinnamate 4-hydroxylase genes respond most strongly to methyl jasmonate treatment at 300 micromolar concentration, with maximum induction occurring at 6 and 12 hours, respectively [11]. These enzymes show highest expression in fine roots of Angelica gigas, correlating with decursin accumulation patterns [11].

Metabolic regulation also occurs through post-translational modifications and enzyme inhibition. Carboxylesterase 2 can hydrolyze decursin but not decursinol angelate, demonstrating enzyme-specific substrate recognition [17] [18]. General cytochrome P450 inhibitors such as 1-aminobenzotriazole substantially retard decursin metabolism, indicating the critical role of these enzymes in compound turnover [17] [18].

Table 3: Key Enzymes in Decursin Biosynthesis and Regulation

EnzymeEC NumberFunctionRegulatory Features
Phenylalanine ammonia-lyase4.3.1.24 [13]L-phenylalanine → trans-cinnamic acidInduced by methyl jasmonate, tissue wounding, light [11] [13]
Cinnamate 4-hydroxylase-trans-cinnamic acid → para-coumaric acidCytochrome P450-dependent, jasmonate-inducible [8] [11]
4-Coumarate CoA ligase6.2.1.12 [15]para-coumaric acid → para-coumaroyl CoAMultiple isoforms with tissue-specific expression [9] [15]
Umbelliferone 6-prenyl transferase-Umbelliferone prenylationMembrane-bound, plastid-localized [10] [16]
Cytochrome P450-7-demethylsuberosin → decursinolOxidative ring closure, multiple isoforms [1] [8] [17]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Exact Mass

328.13107373 g/mol

Monoisotopic Mass

328.13107373 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E95RTO3YQR

MeSH Pharmacological Classification

Enzyme Activators

Wikipedia

Decursin

Dates

Last modified: 08-15-2023
1. Kim, B.S., Seo, H., Kim, H.-J., et al. Decursin from Angelica gigas nakai inhibits B16F10 melanoma growth through induction of apoptosis. J. Med. Food. 18(10), 1121-1127 (2015).
2. Kim, K.-J., Yeon, J.-T., Choi, S.-W., et al. Decursin inhibits osteoclastogenesis by downregulating NFATc1 and blocking fusion of pre-osteoclasts. Bone 81, 208-216 (2015).
3. Lee, J.-K., Jeong, J.W., Jang, T., et al. Decursin attenuates kainic acid-induced seizures in mice. Neuroreport. 25(16), 1243-1249 (2014).
4. Yang, Y., Yang, K., Li, Y., et al. Decursin inhibited proliferation and angiogenesis of endothelial cells to suppress diabetic retinopathy via VEGFR2. Mol. Cell. Endocrinol. 378(1-2), 46-52 (2013).
5. Choi, Y.J., Kim, D.H., Kim, S.J., et al. Decursin attenuates hepatic fibrogenesis through interrupting TGF-beta-mediated NAD(P)H oxidase activation and Smad signaling in vivo and in vitro. Life Sci. 108(2), 94-103 (2014).

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